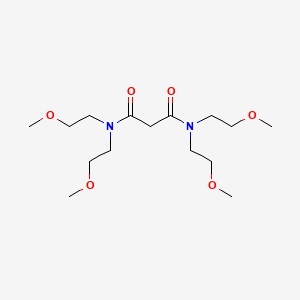

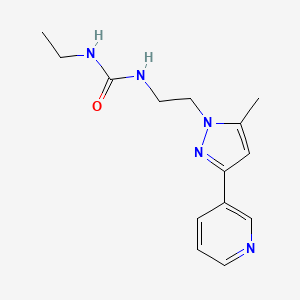

![molecular formula C25H28N2O2S B2973742 N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide CAS No. 955640-62-7](/img/structure/B2973742.png)

N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activity . They are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It’s an important heterocyclic scaffold found in natural products as well as pharmaceutically active agents .Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

Antimicrobial and Hypoglycemic Activities

A study on adamantane-isothiourea hybrid derivatives, which are structurally related to the compound , showed significant antimicrobial activity against pathogenic bacteria and fungi. Additionally, some of these compounds exhibited potent hypoglycemic activity in diabetic rat models, suggesting their potential in developing treatments for diabetes and infections (L. H. Al-Wahaibi et al., 2017).

Catalytic Synthesis

The catalytic synthesis of N-aryladamantane-1-carboxamides, closely related to the compound of interest, has been explored using phosphorus trichloride. This research highlights the efficiency of using phosphorus trichloride in synthesizing carboxamide derivatives, which can be crucial in developing new materials and pharmaceuticals (E. V. Shishkin et al., 2020).

Heterocyclization Reagents

Research into cyanoselenoacetamide has led to new methods for synthesizing propane-bis(thioamide), which is instrumental in producing thiazoles and various tetrahydroisoquinoline derivatives. This demonstrates the compound's role in facilitating complex organic reactions and synthesizing novel heterocyclic compounds (I. V. Dyachenko & M. V. Vovk, 2013).

Polymer Science

The synthesis and characterization of polyamide-imides containing pendent adamantyl groups indicate the importance of such structures in developing advanced materials. These polymers, related to the compound through the adamantane moiety, exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature applications (D. Liaw & Been-Yang Liaw, 2001).

Anticancer Research

A study on 1,8-Naphthalimide derivatives incorporating non-protein amino acids, including structures similar to the compound of interest, revealed notable cytotoxic activity against human tumor cell lines. This suggests potential applications in designing new anticancer agents (M. Marinov et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2S/c28-23(22-2-1-7-30-22)27-6-5-19-3-4-21(11-20(19)15-27)26-24(29)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-4,7,11,16-18H,5-6,8-10,12-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFXXFRDXRFEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)

![1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2973662.png)

![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2973665.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)

![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2973679.png)

![11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2973682.png)